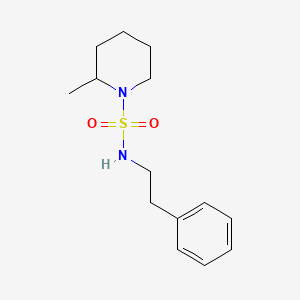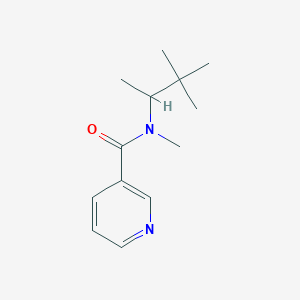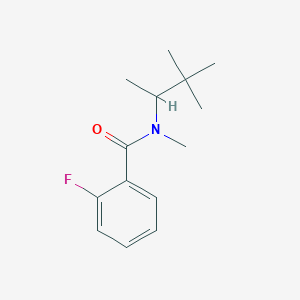
N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide, also known as SM-130686, is a novel compound that has been synthesized for scientific research purposes. This compound has shown potential in various fields of research, including neuroscience, cancer biology, and pharmacology.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide involves its binding to the α7 nicotinic acetylcholine receptor, which leads to the potentiation of the receptor's response to acetylcholine. This results in an increase in calcium influx into the cells, which is important for synaptic plasticity and memory formation. In cancer cells, N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide has been found to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide has been found to have various biochemical and physiological effects. In neurosciences, it has been shown to enhance cognitive function and memory. In cancer cells, it has been found to induce apoptosis and inhibit cell proliferation. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide has been found to have analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor, which allows for the study of this receptor's function and its role in various physiological processes. However, one of the limitations of using N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide. In neurosciences, further research is needed to understand the role of this compound in cognitive function and memory. In cancer biology, more studies are needed to determine the efficacy of N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide in the treatment of various types of cancer. Additionally, further research is needed to explore the potential use of N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide as an analgesic and anti-inflammatory agent.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide involves a multi-step process that includes the reaction of 2,3-dihydro-1H-indene with N-methylimidazole-1-carboxamide in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of the final product is confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide has shown promising results in various fields of research. In neurosciences, it has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. This compound has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide has been studied in pharmacology for its potential use as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-16(14(18)17-9-8-15-10-17)13-7-6-11-4-2-3-5-12(11)13/h2-5,8-10,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAJYHYOCZDAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7494713.png)
![2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494731.png)
![2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494747.png)

![1-[1-(Dimethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7494760.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide](/img/structure/B7494763.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7494771.png)
![2-(1-oxophthalazin-2-yl)-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]acetamide](/img/structure/B7494794.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B7494801.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7494817.png)